molecular formula C24H50N2O B101474 Stearamidoethyl diethylamine CAS No. 16889-14-8

Stearamidoethyl diethylamine

Cat. No. B101474
CAS RN: 16889-14-8
M. Wt: 382.7 g/mol
InChI Key: KKBOOQDFOWZSDC-UHFFFAOYSA-N
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Description

Stearamidoethyl diethylamine (SD), a cationic surfactant, is primarily used as an emulsifier in various topical medications and cosmetics. It has been identified as a contact allergen in certain cases, where individuals developed allergic contact dermatitis after using products containing this compound. The substance was pinpointed as the causative agent through patch testing with individual ingredients provided by the manufacturers of the products .

Synthesis Analysis

The synthesis of related compounds, such as 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, involves the reaction of diethylene triamine with stearic acid. This process was thoroughly investigated to confirm the reaction pathway, which was previously misinterpreted by some researchers. The correct main intermediate was identified as the 1,3-diamide bis(stearamidoethyl)amine, rather than the 1,2-diamide. This finding was supported by various analytical techniques, including titrimetric analysis, IR and 1H NMR spectroscopy, and UV-Vis spectrophotometry .

Molecular Structure Analysis

The molecular structure of SD and its related compounds is crucial for understanding their function as emulsifiers. The structure of 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, for instance, allows it to act as a surface-active compound. After quaternization with dimethyl sulfate, it becomes useful in a range of products, including lubricants, detergents, shampoos, softeners, and cosmetics .

Chemical Reactions Analysis

The chemical reactions involving SD and its derivatives are significant in the production of emulsifiers. The confirmation of the reaction pathway for obtaining 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, as mentioned, is a prime example of the complex reactions that these compounds undergo. The misinterpretation of the reaction with salicylaldehyde by previous authors highlights the importance of accurate chemical reaction analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of SD contribute to its role as an emulsifier and its potential as an allergen. Its moderate sensitizing capacity was demonstrated in a study with guinea pigs, where a significant percentage showed allergic reactions to the substance. The study utilized the modified maximization method and closed epicutaneous test to determine the threshold of contact allergy, indicating that SD is a moderate sensitizer. This suggests that while it may be suitable for use in prescription drugs, its use in cosmetics intended for extensive application on normal and diseased skin may pose a risk .

Relevant Case Studies

Several case studies have highlighted the allergenic potential of SD. In one instance, four patients developed allergic contact dermatitis from products containing stearamidoethyl diethylamine phosphate, a related compound. The products included a dry skin lotion and a deodorant. Patch testing confirmed the emulsifier as the allergen, with no apparent cross-reactions with other standard screening substances or structurally similar emulsifiers. This case study emphasizes the need for careful consideration of the ingredients in cosmetic and pharmaceutical products .

Scientific Research Applications

Emulsifier in Cosmetics and Topical Medications

Stearamidoethyl diethylamine (SD) is primarily known for its role as an emulsifier in cosmetics and topical medications. It facilitates the blending of ingredients in these products. However, it has been noted for causing allergic contact dermatitis in some cases. Studies have explored its sensitizing capacity, indicating that it is a moderate sensitizer, with a sensitizing rate in the range of 26-50%. This suggests that its use may be more suitable in prescription drugs rather than in widely used cosmetic products due to the potential risk of allergic reactions (Sun & Chen, 1994).

Industrial and Household Products

SD, after undergoing a process of quaternization with dimethyl sulfate, is used in a variety of industrial and household products. These include lubricants, detergents, shampoos, and softeners. Research has confirmed the reaction pathway for obtaining 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, a related compound, as a surface-active component in these products (Ruzic & Petrović, 2002).

Drug Delivery Systems

Studies have explored the role of SD and related compounds in enhancing the permeation of drugs through the skin. For instance, the effect of ion-pairing on the permeation of glibenclamide through rat skin was investigated using diethylamine, a compound related to SD. This study highlighted the importance of such compounds in increasing drug delivery through the skin (Ma et al., 2008).

Photodegradation of Pollutants

The effect of diethylamine, closely related to SD, on the photodegradation of pollutants like polychlorinated biphenyls (PCBs) has been studied. This research provides insights into the potential environmental applications of SD-related compounds in breaking down harmful substances (Lin et al., 2004).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBOOQDFOWZSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68133-34-6 (phosphate)
Record name Diethylaminoethyl stearamide
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DSSTOX Substance ID

DTXSID9066128
Record name Octadecanamide, N-[2-(diethylamino)ethyl]-
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Molecular Weight

382.7 g/mol
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Product Name

Stearamidoethyl diethylamine

CAS RN

16889-14-8
Record name Amidoamine S
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Record name Diethylaminoethyl stearamide
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Record name Stearamidoethyl diethylamine
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Record name Octadecanamide, N-[2-(diethylamino)ethyl]-
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Record name Octadecanamide, N-[2-(diethylamino)ethyl]-
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Record name N-[2-(diethylamino)ethyl]stearamide
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Record name STEARAMIDOETHYL DIETHYLAMINE
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Synthesis routes and methods

Procedure details

142.24 (0.5 mole) stearic acid and 58.09 g (0.5 mole) 2-diethylaminoethylamine are heated in toluene to produce 0.5 mole stearamidoethyl diethylamine. 76.53 g (0.2 mole) of the stearamidoethyl diethylamine are then reacted with 49.60 g (0.1 mole) 1,12-dibromoheptaethylene glycol to yield compound FF, N,N'di(stearamidoethyl)-N,N,N',N'-tetraethyl-1,12(3,6,9,12,15-pentaoxadodecylene)diammonium dibromide of the formula: ##STR15##
[Compound]
Name
142.24
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
JS Taylor, WP Jordan, HI Maibach - Contact dermatitis, 1984 - Wiley Online Library
Contact dermatitis to the emulsifier stearamidoethyl diethylamine phosphate was demonstrated in 4 patients. In 3 patients, the emulsifier was present in a commonly used over‐the‐…
Number of citations: 14 onlinelibrary.wiley.com
CC Sun, LY Chen - Journal of the Formosan Medical Association …, 1994 - europepmc.org
The cationic surfactant, stearamidoethyl diethylamine (SD) is an emulsifier used in topical medications and cosmetics. It has been reported to cause allergic contact dermatitis. This …
Number of citations: 2 europepmc.org
AG De Groot, DH Liem - Contact dermatitis, 1984 - Wiley Online Library
… Contact allergy in this group has only been reported to stearamidoethyl diethylamine phosphate (1). Oleamidopropyl dimethylamine is a skin irritant to the same degree as tertiary …
Number of citations: 16 onlinelibrary.wiley.com
M Kimura, A Kawada - Journal of the American Academy of Dermatology, 2000 - Elsevier
… Emulsifiers are rare sensitizers, 5 although stearamidoethyl diethylamine phosphate, sorbitan sesquioleate, and sorbitan stearate are known to cause allergic contact dermatitis.6, 7 In …
Number of citations: 15 www.sciencedirect.com
M HANNUKSELA - International journal of cosmetic science, 1988 - Wiley Online Library
… Stearamidoethyl diethylamine phosphate has been reported as a cause of allergic contact dermatitis in four patients (18), methyl glucose sesquistearate in one patient (17). octyl …
Number of citations: 18 onlinelibrary.wiley.com
LE Pena, BL Lee, JF Stearns - Journal of the Society of Cosmetic Chemists, 1994 - Citeseer
… structure of the cream is formed by the Lexemul AR ©, which is a commercial brand of self-emulsifying glyceryl monostearate having a cationic surfactant, stearamidoethyl diethylamine, …
Number of citations: 13 citeseerx.ist.psu.edu
AC de Groot, DP Bruynzeel, JD Bos… - Archives of …, 1988 - jamanetwork.com
… Taylor JS, Jordan WP, Maibach HI: Allergic contact dermatitis from stearamidoethyl diethylamine phosphate: A cosmetic emulsifier. Contact Dermatitis 1984;10:74-76. De Wit FS, de …
Number of citations: 235 jamanetwork.com
LE Pena, BL Lee, JF Stearns - Pharmaceutical research, 1994 - Springer
… A previous study described the structure of the cream as a glyceryl monostearate/stearamidoethyl diethylamine emulsifier network system with cctyl palmitate globules embedded in the …
Number of citations: 8 link.springer.com
DH Liem - Contact Dermatitis (01051873), 1984 - search.ebscohost.com
… Contact allergy in this group has only been reported to stearamidoethyl diethylamine phosphate (1), Oleamidopropyl dimethylamine is a skin irritant to tbe same degree as tertiary …
Number of citations: 0 search.ebscohost.com
AC de Groot - Dry Skin and Moisturizers: Chemistry and Function, 1999 - books.google.com
Skin care products (moisturizing and cleansing creams, lotions, tonics, etc.) sometimes cause adverse effects in consumers. Such unwanted effects include irritation (subjective [ie, …
Number of citations: 0 books.google.com

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